molecular formula C22H18Cl2N4O3 B2406523 N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 923250-60-6

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No. B2406523
CAS RN: 923250-60-6
M. Wt: 457.31
InChI Key: HONSOVZCPZUWGS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C22H18Cl2N4O3 and its molecular weight is 457.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tumor Specificity and Keratinocyte Toxicity

Research has delved into the tumor specificity and keratinocyte toxicity of compounds, primarily focusing on anticancer drugs. While not directly mentioning the specific compound , these studies provide a context for the broader category of compounds that it belongs to. For instance, a study reviewed the tumor specificity and keratinocyte toxicity of various compounds synthesized in a laboratory, emphasizing the need for anticancer drugs with reduced keratinocyte toxicity. The study highlighted the importance of chemical modification of lead compounds to achieve these goals (Sugita et al., 2017).

Kinase Inhibitors

The compound's scaffold, Pyrazolo[3,4-b]pyridine, is highlighted for its versatility in interacting with kinases through multiple binding modes. This scaffold has been claimed in patents from various companies and universities, targeting a broad range of kinase targets. The ability of this scaffold to bind to the hinge region of the kinase, forming key interactions in the kinase pocket, underlines its significance in the design of kinase inhibitors (Wenglowsky, 2013).

Heterocyclic N-Oxide Molecules

Heterocyclic N-oxide derivatives, including those from pyridine and indazole, have been extensively studied for their versatility as synthetic intermediates and their biological importance. These compounds have shown significant functionalities in various domains such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, highlighting the diverse applications of heterocyclic N-oxide molecules in organic synthesis and drug development (Li et al., 2019).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O3/c1-31-10-9-27-12-16(21(29)25-14-7-8-18(23)19(24)11-14)20-17(13-27)22(30)28(26-20)15-5-3-2-4-6-15/h2-8,11-13H,9-10H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HONSOVZCPZUWGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC(=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.